molecular formula C20H31NO3 B136368 5-O-Methyldihydrotetrabenazine CAS No. 152404-97-2

5-O-Methyldihydrotetrabenazine

Cat. No.: B136368
CAS No.: 152404-97-2
M. Wt: 333.5 g/mol
InChI Key: GWNKOGCQUQKSHT-UHFFFAOYSA-N
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Description

5-O-Methyldihydrotetrabenazine (CAS: 152404-97-2) is a synthetic derivative of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat hyperkinetic movement disorders such as Huntington’s disease. Structurally, it is characterized by the molecular formula C₂₀H₃₁NO₃, featuring a hexahydrobenzo[a]quinolizine backbone substituted with methoxy and isobutyl groups (Figure 1). The methylation at the 5-O position and hydrogenation of the parent tetrabenazine structure likely influence its pharmacokinetic properties, including metabolic stability and receptor binding affinity .

Properties

CAS No.

152404-97-2

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

2,9,10-trimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C20H31NO3/c1-13(2)8-15-12-21-7-6-14-9-19(23-4)20(24-5)10-16(14)17(21)11-18(15)22-3/h9-10,13,15,17-18H,6-8,11-12H2,1-5H3

InChI Key

GWNKOGCQUQKSHT-UHFFFAOYSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC)OC)OC

Synonyms

(11C)TBZOMe
1,3,4,6,7,11b-hexahydro-2,9,10-trimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizine
5-O-methyldihydrotetrabenazine
5-O-methyldihydrotetrabenazine, (11)C-labeled 2-methoxy
methoxytetrabenazine
TBZOMe

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methoxytetrabenazine involves several steps, starting from the precursor tetrabenazine. The key steps include:

Industrial Production Methods: Industrial production of methoxytetrabenazine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5-O-Methyldihydrotetrabenazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methoxytetrabenazine .

Scientific Research Applications

5-O-Methyldihydrotetrabenazine has several scientific research applications, including:

Mechanism of Action

5-O-Methyldihydrotetrabenazine exerts its effects by inhibiting VMAT2, a proton-dependent antiporter responsible for loading monoamine neurotransmitters into synaptic vesicles. This inhibition leads to the depletion of neurotransmitters such as dopamine, serotonin, and norepinephrine from nerve terminals, thereby reducing their release into the synapse. This mechanism is particularly useful in the treatment of hyperkinetic movement disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Tetrabenazine (CAS: 58-46-8)
  • Molecular Formula: C₁₉H₂₇NO₃
  • Key Differences: Lacks the 5-O-methyl group and contains an unsaturated benzoquinolizine ring.
  • Pharmacology : Tetrabenazine is a well-established VMAT2 inhibitor with short half-life (~5 hours) due to rapid metabolism into active dihydrotetrabenazine metabolites. The absence of methylation in tetrabenazine contributes to its higher susceptibility to hepatic oxidation .
Dihydrotetrabenazine (CAS: 102110-67-0)
  • Molecular Formula: C₁₉H₂₉NO₃
  • Key Differences: Shares the hydrogenated benzoquinolizine core with 5-O-Methyldihydrotetrabenazine but lacks the 5-O-methyl substituent.
  • Pharmacology : Dihydrotetrabenazine is a major active metabolite of tetrabenazine, with a longer half-life (~12 hours). The absence of methylation may reduce its metabolic stability compared to this compound .

Compounds with Identical Molecular Formula (C₂₀H₃₁NO₃)

Three compounds share the molecular formula C₂₀H₃₁NO₃ but exhibit distinct structural and functional properties (Table 1):

Table 1: Comparison of C₂₀H₃₁NO₃ Compounds

CAS Number Compound Name Structural Features Potential Applications
152404-97-2 This compound Hexahydrobenzoquinolizine, methoxy, isobutyl VMAT2 inhibition (hypothesized)
95548-16-6 9-Dodecenamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-, (Z)- Unsaturated amide, phenolic methoxy group Lipid signaling, anti-inflammatory (speculative)
73671-92-8 Methyl 4-aza-5α-androsta-3-one-17β-carboxylate Steroid-derived, azasteroid backbone Hormonal modulation (theoretical)
Key Observations:

Structural Diversity: Despite identical molecular formulas, the three compounds belong to entirely distinct chemical classes: this compound: A benzoquinolizine derivative. 95548-16-6: A fatty acid amide with a vanilloid-like substituent. 73671-92-8: A modified steroid with a carboxymethyl group.

Functional Implications: The benzoquinolizine structure of this compound suggests affinity for monoamine transporters, whereas the steroid and amide analogs likely target nuclear receptors or lipid pathways .

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